molecular formula C16H22BrNO4 B13605624 tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate

tert-butyl {(1S)-1-[(benzyloxy)methyl]-3-bromo-2-oxopropyl}carbamate

Cat. No.: B13605624
M. Wt: 372.25 g/mol
InChI Key: OXBOONQWFXEVFV-ZDUSSCGKSA-N
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Description

tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate is a synthetic organic compound with the molecular formula C16H24BrNO3. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a bromine atom attached to a butan-2-yl backbone. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate typically involves the following steps:

    Formation of the tert-butyl carbamate: This can be achieved by reacting tert-butyl chloroformate with an amine in the presence of a base.

    Introduction of the benzyloxy group: This step involves the protection of a hydroxyl group with a benzyl group using benzyl chloride and a base.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner .

Chemical Reactions Analysis

Types of Reactions

tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate undergoes several types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing agents: Oxidation can be carried out using agents like potassium permanganate or chromium trioxide.

    Reducing agents: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amine derivative.

Scientific Research Applications

tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The pathways involved in its mechanism of action depend on the specific biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-(benzyloxy)carbamate: This compound shares the benzyloxy and tert-butyl groups but lacks the bromine atom and the butan-2-yl backbone.

    tert-butyl N-(4-bromobutan-2-yl)carbamate: This compound has the bromobutan-2-yl group but lacks the benzyloxy group.

Uniqueness

tert-butylN-[(2S)-1-(benzyloxy)-4-bromo-3-oxobutan-2-yl]carbamate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxy group provides stability and potential for interaction with biological targets.

Properties

Molecular Formula

C16H22BrNO4

Molecular Weight

372.25 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-bromo-3-oxo-1-phenylmethoxybutan-2-yl]carbamate

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(20)18-13(14(19)9-17)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1

InChI Key

OXBOONQWFXEVFV-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)CBr

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)CBr

Origin of Product

United States

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